tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Vue d'ensemble

Description

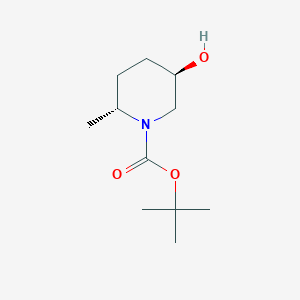

“tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1431473-05-0. It has a molecular weight of 215.29 and is typically stored in a refrigerator. The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O3/c1-8-5-12-9 (7-14)6-13 (8)10 (15)16-11 (2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.

Applications De Recherche Scientifique

Synthesis and Application in Pipecolic Acid Derivatives

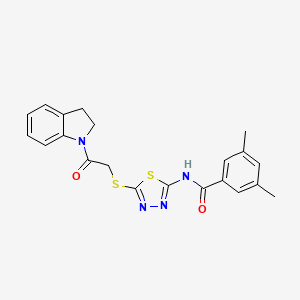

Purkayastha et al. (2010) demonstrated a method for synthesizing pipecolic acid derivatives using tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, leading to the synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid. This showcases the use of tert-butyl derivatives in the synthesis of complex organic compounds (Purkayastha et al., 2010).

Role in Protein Tyrosine Kinase Inhibitor Synthesis

Chen Xin-zhi (2011) described the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in creating the protein tyrosine kinase Jak3 inhibitor—CP-690550. This highlights its role in developing significant pharmacological agents (Chen Xin-zhi, 2011).

Preparation of Enantiomers

Davies et al. (2003) utilized methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate in parallel kinetic resolution to efficiently synthesize both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research exemplifies the compound's utility in enantioselective synthesis (Davies et al., 2003).

Hydroformylation and Amino Acid Derivative Synthesis

Kollár and Sándor (1993) explored the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, leading to important intermediates for synthesizing homochiral amino acid derivatives. This underscores its role in creating structurally complex and valuable amino acids (Kollár & Sándor, 1993).

Synthesis of Hydroxylated Piperidine Derivatives

Boev et al. (2015) synthesized tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its application in producing hydroxylated piperidine derivatives with specific stereochemistry. This work is crucial for developing compounds with precise structural requirements (Boev et al., 2015).

Safety and Hazards

The safety information available indicates that “tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

This compound is a tertiary butyl ester , which are known to have broad applications in synthetic organic chemistry . .

Mode of Action

As a tertiary butyl ester, it may be involved in reactions that introduce the tert-butoxycarbonyl group into a variety of organic compounds

Biochemical Pathways

Tertiary butyl esters, in general, are known to be involved in a variety of reactions in synthetic organic chemistry . The downstream effects of these reactions would depend on the specific targets and the nature of the interactions.

Propriétés

IUPAC Name |

tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIXYMAYESKVIK-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2422592.png)

![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2422593.png)

![8-chloro-2-((2-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2422595.png)

![(E)-1-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]methanimine](/img/structure/B2422596.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2422597.png)

![2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2422603.png)

![Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2422605.png)

![5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2422609.png)